YK5 is classified as an allosteric inhibitor based on its mechanism of action, which involves binding to a site distinct from the active site of Hsp70. This classification positions YK5 as a significant compound in medicinal chemistry, particularly in the development of targeted therapies for diseases associated with protein misfolding and aggregation .
The synthesis of YK5 has been achieved through rational drug design methodologies that emphasize structural biology insights into Hsp70. The synthesis typically involves several key steps:
The synthetic route often utilizes standard organic reagents and solvents under controlled conditions to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
YK5 has a complex molecular structure characterized by a specific arrangement of atoms that facilitates its interaction with Hsp70. The molecular formula for YK5 is C27H24N6S, indicating a large organic molecule with various functional groups that contribute to its biological activity.
YK5 primarily engages in non-covalent interactions with Hsp70, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are essential for its inhibitory action.
The binding affinity of YK5 can be quantitatively assessed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide insights into the kinetics and thermodynamics of the binding process .
The mechanism by which YK5 exerts its effects involves:
Research indicates that this inhibition can lead to increased levels of misfolded proteins, which may trigger cellular stress responses or apoptosis in cancer cells .
YK5 has shown promise in various scientific applications, particularly:
Heat Shock Protein 70 (Hsp70) represents a critical molecular chaperone central to maintaining proteostasis in cells under physiological and stress conditions. Its frequent overexpression in cancer contributes to tumor cell survival, therapy resistance, and poor prognosis by inhibiting key apoptotic pathways and stabilizing oncogenic client proteins. The discovery and development of YK5 emerged from the urgent need for selective chemical tools capable of disrupting Hsp70's chaperone functions, particularly its role within the Hsp90 super-chaperone complex, to validate Hsp70 as a therapeutic target in oncology [1] [7].
The identification of YK5 resulted from a pioneering structure-based drug design approach targeting human Hsp70. Researchers developed a homology model of full-length human Hsp70, integrating structural data from multiple templates: the human Hsp70 nucleotide-binding domain (NBD) (PDB ID: 1S3X), the E. coli DnaK substrate-binding domain (PDB ID: 2KHO), and the C. elegans Hsp70 C-terminal structure (PDB ID: 2P32). This comprehensive model revealed a previously unidentified allosteric pocket within the NBD, distinct from the canonical ATP-binding site [1] [2].
Through virtual screening and phenotypic validation, YK5 (chemical name: 1-[(2-ethoxy-6-methylpyrimidin-4-yl)methyl]-3-(2-phenylethyl)urea; CAS Registry Number: 1268273-23-9) was identified as a potent binder to this novel site. YK5 possesses a molecular weight of 432.50 g/mol and the molecular formula C₁₈H₂₄N₈O₃S. Its structure features a central urea scaffold linked to ethoxymethylpyrimidine and phenethyl moieties, enabling specific interactions within the allosteric pocket. The compound was synthesized and purified to >95% purity for biological evaluation, establishing it as a first-in-class chemical probe for cytosolic Hsp70 isoforms [1] [3] [5].
Table 1: Structural and Chemical Properties of YK5
Property | Value |
---|---|
Chemical Name | 1-[(2-ethoxy-6-methylpyrimidin-4-yl)methyl]-3-(2-phenylethyl)urea |
CAS Registry Number | 1268273-23-9 |
Molecular Formula | C₁₈H₂₄N₈O₃S |
Molecular Weight | 432.50 g/mol |
Chemical Structure | Central urea scaffold with ethoxymethylpyrimidine and phenethyl substituents |
Solubility (in DMSO) | 100 mg/mL (231.21 mM) |
Target Isoforms | Cytosolic Hsp70/Hsc70, not organellar |
YK5 functions through allosteric inhibition by binding to a newly discovered pocket in the NBD of Hsp70, inducing conformational constraints that disrupt the interdomain communication essential for chaperone activity. Unlike ATP-competitive inhibitors (e.g., VER-155008) that target the nucleotide-binding cleft, or substrate-binding domain inhibitors (e.g., PES), YK5 stabilizes a unique low-affinity state for client proteins and co-chaperones. Biophysical studies confirmed that YK5 binding reduces the nucleotide exchange rate and impedes the transition between open and closed conformations of Hsp70, effectively "freezing" the chaperone in an inactive state [1] [4].
The binding specificity of YK5 is particularly notable. It exhibits high-affinity binding (submicromolar Kd) for cytosolic Hsp70 and Hsc70 but shows minimal activity against organellar isoforms like GRP78 (endoplasmic reticulum) or mortalin (mitochondria). In cancer cell models, YK5 treatment (0.5-5 μM) selectively disrupted oncogenic client protein complexes dependent on Hsp70, leading to degradation of key signaling proteins including HER2, RAF1, and AKT. This degradation correlates with caspase-3/7 activation and PARP cleavage, confirming induction of apoptotic pathways [1] [5].
Table 2: Comparative Analysis of Hsp70 Inhibitory Mechanisms
Inhibitor | Binding Site | Mechanism of Action | Cellular IC₅₀ (SKBR3) | Selectivity |
---|---|---|---|---|
YK5 | NBD allosteric pocket | Disrupts interdomain communication | 0.7-2.0 μM | Cytosolic Hsp70/Hsc70 |
VER-155008 | NBD ATP-binding cleft | Competitive nucleotide antagonism | >10 μM | Broad Hsp70 family |
PES (Pifithrin-μ) | SBD substrate groove | Blocks substrate binding | 10-20 μM | Limited isoform selectivity |
MKT-077 | Unknown (possibly C-term) | Induces Hsp70 aggregation | 1-5 μM | Mitochondrial mortalin |
The therapeutic rationale for developing YK5 centers on the oncogenic dependencies of cancer cells on the Hsp70-Hsp90 chaperone axis. Hsp70 acts upstream of Hsp90 in stabilizing client oncoproteins (e.g., HER2, BCR-ABL, mutant p53) and exhibits independent anti-apoptotic functions through multiple mechanisms: (1) inhibition of apoptosome assembly by binding Apaf-1; (2) stabilization of lysosomal membranes; (3) interference with death receptor signaling; and (4) suppression of endoplasmic reticulum stress-induced apoptosis. Cancer cells frequently exhibit Hsp70 overexpression as a survival adaptation, creating a therapeutic vulnerability [1] [7].
YK5 was specifically designed to overcome limitations of prior Hsp70 inhibitors that lacked isoform selectivity or exhibited off-target effects. By targeting a novel allosteric site, YK5 achieves mechanistic precision in disrupting Hsp70's chaperone functions without directly inhibiting ATPase activity. Phenotypic screening in diverse cancer cell lines (leukemia, breast cancer) demonstrated that YK5 interferes with the formation of active oncogenic complexes between Hsp70, Hsp90, and client proteins. This disruption leads to proteasomal degradation of oncogenic clients and subsequent apoptosis, validating the strategy of allosteric Hsp70 inhibition for cancer therapy. The compound's ability to degrade multiple signaling kinases simultaneously (HER2, RAF1, AKT) suggests potential advantages over single-target inhibitors in overcoming tumor cell adaptability and resistance [1] [4] [5].
Compound Names Mentioned:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4